7,7'-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine)
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Overview
Description
7,7’-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine) is a complex organic compound with the molecular formula C18H15BrO4S3 and a molecular weight of 471.40 This compound is notable for its unique structure, which includes a bromothiophene core and two dihydrothieno[3,4-B][1,4]dioxine units
Preparation Methods
The synthesis of 7,7’-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine) typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the bromination of thiophene derivatives, followed by coupling reactions to introduce the dihydrothieno[3,4-B][1,4]dioxine units . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene core can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form larger, more complex molecules.
Scientific Research Applications
7,7’-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine) has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,7’-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine) depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition .
Comparison with Similar Compounds
Similar compounds to 7,7’-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine) include:
3,4-Dibromothiophene: A simpler brominated thiophene derivative with different reactivity and applications.
2,3-Dihydrothieno[3,4-B][1,4]dioxine: A related compound with similar structural features but lacking the bromothiophene core.
4,7-Bis(5-bromo-2-thienyl)-5,6-difluoro-2-octyl-2H-benzo[d]: Another complex thiophene derivative with unique properties and applications.
Properties
Molecular Formula |
C18H15BrO4S3 |
---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
5-[3-bromo-5-(7-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophen-2-yl]-7-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C18H15BrO4S3/c1-8-12-14(22-5-3-20-12)17(24-8)11-7-10(19)16(26-11)18-15-13(9(2)25-18)21-4-6-23-15/h7H,3-6H2,1-2H3 |
InChI Key |
KWHOJTOMZANKHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(S1)C3=CC(=C(S3)C4=C5C(=C(S4)C)OCCO5)Br)OCCO2 |
Origin of Product |
United States |
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